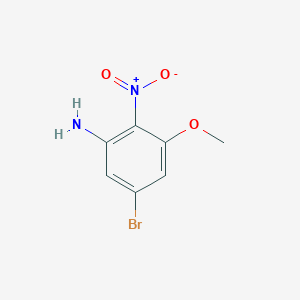

5-Bromo-3-methoxy-2-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFBJLZPRJXDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 3 Methoxy 2 Nitroaniline

Reductive Transformations of the Nitro Group in 5-Bromo-3-methoxy-2-nitroaniline

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to the corresponding amine, which is a key functional group in a vast array of pharmaceuticals, agrochemicals, and materials. In a molecule like this compound, the challenge lies in achieving selective reduction of the nitro group without affecting the bromine substituent or other functional groups.

Catalytic Hydrogenation Pathways and Selectivity Considerations

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the generation of water as the primary byproduct. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. cymitquimica.com

For a substrate like this compound, a primary concern is the potential for hydrodebromination, where the carbon-bromine bond is cleaved under the hydrogenation conditions. The selectivity of the hydrogenation process is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For instance, platinum-based catalysts are often more prone to causing dehalogenation than palladium catalysts. The use of specific additives or catalyst poisons can sometimes be employed to enhance the chemoselectivity for the nitro group reduction while preserving the halogen substituent. sci-hub.st While direct studies on this compound are not extensively documented in publicly available literature, the general principles of catalytic hydrogenation suggest that careful optimization of reaction conditions would be necessary to selectively produce 5-bromo-3-methoxybenzene-1,2-diamine.

Chemoselective Reduction Methodologies for Aromatic Nitro Groups

A variety of chemoselective methods have been developed to reduce aromatic nitro groups in the presence of other sensitive functionalities, which are highly relevant to the transformation of this compound. These methods often offer milder reaction conditions compared to catalytic hydrogenation and can provide greater selectivity.

One common approach is the use of metal hydrides. However, reagents like lithium aluminum hydride are generally too reactive and unselective. Milder and more selective reducing agents are preferred. Transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst, is another effective strategy. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and formic acid, often used with catalysts like palladium on carbon (Pd/C) or Raney nickel. sci-hub.st

The use of metals in acidic or neutral media, such as iron, zinc, or tin in the presence of hydrochloric acid (Béchamp reduction), is a classic method for nitro group reduction. These conditions are generally effective and tolerate a range of functional groups, including halogens. wikipedia.org For example, the reduction of a nitroarene using iron powder in the presence of an acid is a well-established industrial process known for its good chemoselectivity.

| Reagent System | Key Features | Potential Applicability to this compound |

| Fe / HCl or NH₄Cl | Classical method, inexpensive, generally good chemoselectivity for nitro group over halogens. wikipedia.org | High potential for selective reduction of the nitro group to an amine. |

| SnCl₂ / HCl | Effective for reducing nitro groups, often used in laboratory scale. | Good potential for selective nitro reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Mild reducing agent, often used in aqueous systems. | Can be a viable option for selective reduction under mild conditions. |

| Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄ with Pd/C) | Avoids the use of gaseous hydrogen, often highly selective. sci-hub.st | Promising for selective reduction without hydrodebromination. |

Reactions Involving the Aromatic Bromine Substituent of this compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of aryl halides. The reactivity of the C-Br bond in this compound allows for its participation in several named reactions.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgharvard.edu This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov

In the context of this compound, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 5-position. A typical reaction would involve treating the bromoaniline with a boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. For ortho-bromoanilines, specific catalyst systems have been developed to ensure efficient coupling without interference from the adjacent amine group. nih.gov

| Component | Example | Role in Suzuki-Miyaura Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity and selectivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |

Beyond the Suzuki-Miyaura coupling, the bromine substituent of this compound is amenable to other important palladium-catalyzed transformations.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans stereochemistry. organic-chemistry.org This reaction would allow for the introduction of various alkenyl groups at the 5-position of the aniline (B41778) ring.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and ability to form carbon-carbon bonds with a wide range of carbon hybridization states (sp³, sp², sp).

While specific literature examples detailing these reactions on this compound are scarce, the well-established scope of these coupling reactions on other bromoanilines strongly suggests that this compound would be a viable substrate for such transformations, opening up numerous avenues for synthetic diversification.

Nucleophilic Aromatic Substitution Strategies

The benzene (B151609) ring of this compound is rendered electron-deficient by the potent electron-withdrawing nitro group at the C-2 position. This activation facilitates nucleophilic aromatic substitution (SNA_r) reactions, a class of reactions generally uncommon for unsubstituted benzene rings. chemicalbook.comlibretexts.org In SNA_r, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orggoogle.com

For a nucleophilic attack to be effective, the leaving group should ideally be positioned ortho or para to a strong electron-withdrawing group, as this allows for the effective delocalization of the negative charge in the Meisenheimer intermediate. libretexts.orgstackexchange.com In the case of this compound, the bromine atom at C-5 is situated meta to the primary activating nitro group at C-2. This positioning is generally less favorable for activating the leaving group through resonance stabilization. stackexchange.com

It is also conceivable that under forcing conditions, or with highly reactive nucleophiles, the methoxy (B1213986) group itself could act as a leaving group, a phenomenon observed in some activated nitroaromatics. nih.gov

Reactivity of the Amino and Methoxy Groups in this compound

Beyond the reactivity of the aromatic ring itself, the amino and methoxy groups of this compound represent key sites for chemical modification.

Acylation and Alkylation Reactions of the Amino Functionality

The primary amino group at the C-1 position is a versatile functional handle that can readily undergo acylation and alkylation reactions.

Acylation: The amino group can be easily acylated using acylating agents such as acid chlorides or anhydrides. This reaction is often employed as a protective strategy to moderate the strong activating and directing effects of the amino group during other synthetic transformations, such as nitration or halogenation, thereby preventing over-reaction and improving regioselectivity. The resulting amide is less basic and less activating than the free amine. The acetyl group can later be removed by hydrolysis under acidic or basic conditions.

| Reactant | Reagent | Conditions | Product | Reference |

| Substituted Anilines | Acetic Anhydride | Pyridine (B92270) (base) | N-Acetyl-substituted aniline | General knowledge |

| Nitroaniline Compounds | Acyl Anhydride/Halide | Alkali or alkaline earth metal compound, -10°C to reflux | N-Acylnitroaniline derivative | Current time information in Pasuruan, ID. |

Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. This can be achieved through various methods, including reaction with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products. A more controlled approach is reductive amination, where the corresponding nitro compound is reduced in the presence of an aldehyde or ketone. While this is a common strategy for synthesizing N-alkylated anilines from nitroarenes, direct alkylation of the pre-existing amino group in this compound with alkyl halides in the presence of a base is a viable, albeit potentially less selective, alternative.

| Reactant | Reagent | Conditions | Product | Reference |

| Aniline derivatives | Benzyl alcohols | Ir(III) or Ru(II) catalyst, KOtBu, 120°C | N-Benzyl amines | General knowledge on catalytic N-alkylation |

Demethylation or Further Functionalization of the Methoxy Group

The methoxy group at the C-3 position can be cleaved to unveil a hydroxyl group through demethylation. This transformation is typically achieved under strong acidic conditions or by using specific demethylating agents.

Demethylation: Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr3) are commonly used for the cleavage of aryl methyl ethers. More recent methods have explored the use of acidic concentrated lithium bromide (ACLB) for the demethylation of lignin-derived aromatic compounds under moderate conditions. nih.gov The presence of two methoxy groups has been shown to accelerate the demethylation rate in this system. nih.gov The mechanism generally involves the protonation of the ether oxygen followed by a nucleophilic attack (e.g., by Br⁻) on the methyl group in an SN2 fashion.

| Reactant | Reagent | Conditions | Product | Reference |

| Lignin-derived aromatic compounds | Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110°C, 2 h | Phenolic compounds | nih.gov |

| Aromatic methyl ethers | 3-Mercaptopropionic acid | 150°C to 200°C | Phenolic compounds | google.com |

Further Functionalization: While demethylation is the most common transformation for the methoxy group in this context, it is also conceivable that under specific conditions, the methoxy group could be displaced via a nucleophilic aromatic substitution reaction, particularly given the activating effect of the ortho-nitro group, though this would likely require harsh conditions. nih.gov

Application of 5 Bromo 3 Methoxy 2 Nitroaniline As a Key Synthetic Intermediate

Construction of Advanced Heterocyclic Scaffolds Utilizing the 5-Bromo-3-methoxy-2-nitroaniline Core

The ortho-nitroaniline moiety within this compound is a classical precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The synthetic strategy typically involves the reduction of the nitro group to an amine, generating an in-situ ortho-phenylenediamine derivative. This diamine is a highly reactive intermediate that can readily undergo cyclization reactions with a range of electrophilic partners to form fused heterocyclic systems.

A prominent application of this methodology is in the synthesis of benzimidazoles . The reduction of this compound, for instance with a reducing agent like tin(II) chloride or through catalytic hydrogenation, yields 4-Bromo-6-methoxybenzene-1,2-diamine. This diamine can then be condensed with various aldehydes, carboxylic acids, or their derivatives to furnish substituted benzimidazoles. nih.govresearchgate.net The reaction with aldehydes, often catalyzed by an acid, is a common and efficient method. nih.gov

Similarly, the ortho-diamine derived from this compound is a key precursor for the synthesis of quinoxalines . Quinoxalines are typically formed through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it By reacting the reduced form of this compound with various diketones, a diverse library of substituted quinoxalines can be accessed. These heterocyclic cores are of significant interest in medicinal chemistry.

Furthermore, the synthesis of phenazines can also be envisioned starting from this versatile intermediate. Phenazine (B1670421) synthesis can be achieved through the oxidative cyclization of ortho-phenylenediamines or through the reaction of ortho-nitrodiphenylamines. researchgate.netnih.gov The amino group of the reduced this compound could be arylated, followed by cyclization to yield a phenazine scaffold.

The following table summarizes the potential heterocyclic scaffolds that can be synthesized from this compound:

| Heterocyclic Scaffold | Key Reaction Type | Co-reactant |

| Benzimidazoles | Condensation | Aldehydes, Carboxylic Acids |

| Quinoxalines | Condensation | 1,2-Dicarbonyl Compounds |

| Phenazines | Oxidative Cyclization | Arylating Agents |

Synthesis of Complex Aromatic Systems and Polyfunctionalized Molecules through Derivatization

The presence of a bromine atom on the aromatic ring of this compound provides a crucial handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of complex and polyfunctionalized aromatic systems.

One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the aryl bromide and a boronic acid or ester. nih.govnih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the 5-position of the aniline (B41778) ring. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile tool for molecular diversification. nih.govuzh.chresearchgate.netchemrxiv.org

The amino and nitro groups can also be manipulated to introduce further complexity. The aniline nitrogen can be acylated, alkylated, or used in the formation of other nitrogen-containing functionalities. The nitro group, as previously mentioned, can be reduced to an amine, which can then undergo a plethora of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. This sequential functionalization strategy allows for the precise and controlled construction of highly substituted aromatic compounds.

Role in the Development of Precursors for Organic Materials and Fine Chemicals

The unique electronic and structural features of this compound and its derivatives make them valuable precursors for the development of organic materials and fine chemicals.

Nitroaniline derivatives are well-known chromophores and are often used as intermediates in the synthesis of azo dyes . orientjchem.org The diazotization of the amino group of a derivative of this compound, followed by coupling with a suitable aromatic coupling partner, would lead to the formation of highly colored azo compounds. The substituents on the aromatic ring can be used to tune the color and properties of the resulting dyes.

In the realm of materials science, halogenated anilines serve as precursors for conductive polymers and metal-organic frameworks (MOFs). The ability to polymerize aniline derivatives and the potential for the bromo substituent to participate in further reactions makes this compound an interesting building block for the synthesis of novel functional polymers.

Furthermore, substituted anilines and their derivatives are crucial intermediates in the pharmaceutical industry. jayfinechem.com The structural motifs accessible from this compound are found in a variety of biologically active compounds. Its potential to be elaborated into complex heterocyclic and aromatic systems makes it a valuable starting material for the synthesis of pharmaceutical intermediates .

In-Depth Spectroscopic Analysis of this compound and its Derivatives Remains a Subject for Future Research

A comprehensive article detailing the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound cannot be generated at this time due to a lack of available scientific data. Extensive searches of chemical literature and spectral databases did not yield the specific experimental data required for a thorough analysis as outlined.

The requested article was to be structured around a detailed examination of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. This would have included an in-depth analysis of its Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectra, the use of two-dimensional NMR techniques (like COSY, HSQC, and HMBC) for establishing connectivity, high-resolution mass spectrometry (HRMS) for precise mass determination, and gas chromatography-mass spectrometry (GC-MS) for purity and volatility assessment.

While the molecular formula (C₇H₇BrN₂O₃) and CAS number (2090955-25-0) for this compound are documented, the raw and analyzed spectroscopic data necessary to construct a detailed scientific article are not present in the public domain or accessible scientific databases. Information on related compounds, such as various bromo-, methoxy-, and nitroaniline isomers, is available but cannot be used as a direct substitute for the specific data of the target compound.

Therefore, the creation of a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound is contingent on future research where this compound is synthesized and its spectral properties are thoroughly measured and published.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Methoxy 2 Nitroaniline and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. An analysis of the IR and Raman spectra of 5-bromo-3-methoxy-2-nitroaniline would provide valuable information about its molecular structure and the presence of key functional groups.

A detailed analysis would involve the assignment of observed vibrational frequencies to specific molecular motions. For this compound, characteristic vibrational modes would be expected for the following functional groups:

N-H stretching: The amine group (-NH2) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy (B1213986) group (-OCH3) would appear in the 2850-2960 cm⁻¹ region.

N-O stretching: The nitro group (-NO2) would show strong asymmetric and symmetric stretching bands, typically found near 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=C stretching: The aromatic ring would display characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

C-O stretching: The C-O stretching of the methoxy group is expected in the region of 1000-1300 cm⁻¹.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond would likely be observed between 1250 and 1360 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

A hypothetical data table for the vibrational spectra would be structured as follows:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Asymmetric N-H Stretch | 3400 - 3500 | Strong | Medium |

| Symmetric N-H Stretch | 3300 - 3400 | Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Asymmetric CH₃ Stretch | ~2960 | Medium | Medium |

| Symmetric CH₃ Stretch | ~2870 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Very Strong | Weak |

| Symmetric NO₂ Stretch | 1335 - 1380 | Very Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch (Aryl-O) | 1200 - 1275 | Strong | Medium |

| C-N Stretch | 1250 - 1360 | Strong | Medium |

| C-Br Stretch | 500 - 600 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions, influenced by the various functional groups on the aromatic ring.

The aniline (B41778), nitro, methoxy, and bromo substituents would all act as auxochromes and chromophores, affecting the position and intensity of the absorption maxima (λmax). Specifically:

The nitro group and the aniline moiety are strong chromophores that would significantly influence the electronic spectrum.

The methoxy group (an auxochrome) would likely cause a bathochromic (red) shift in the absorption bands due to its electron-donating nature.

The bromine atom (an auxochrome) could also contribute to a bathochromic shift.

A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and recording the absorbance as a function of wavelength. The resulting data would be presented in a table, as shown hypothetically below:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | - | - | π → π |

| Ethanol | - | - | n → π |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell would be precisely determined.

Atomic Coordinates: The position of each atom within the unit cell would be defined.

Bond Lengths and Angles: This data would provide exact measurements for all chemical bonds and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding, halogen bonding, or π-stacking interactions that stabilize the crystal structure.

A hypothetical table summarizing the crystallographic data would look like this:

| Parameter | Value |

| Chemical Formula | C₇H₇BrN₂O₃ |

| Formula Weight | 247.05 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Theoretical and Computational Studies on 5 Bromo 3 Methoxy 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 5-Bromo-3-methoxy-2-nitroaniline, DFT calculations, often employing a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the presence of an intramolecular hydrogen bond between the amino group (-NH2) and the ortho-positioned nitro group (-NO2), a feature common in 2-nitroanilines that contributes to the planarity and stability of the molecule. nih.gov

The substituents on the aniline (B41778) ring—bromo, methoxy (B1213986), and nitro groups—significantly influence the molecular geometry and electronic energy. The steric bulk of the ortho-nitro group and the methoxy group can cause some out-of-plane distortion of the amino group. DFT calculations can quantify this distortion and calculate the total electronic energy of the molecule, which is a measure of its stability. For substituted anilines, computational methods like DFT are essential for obtaining accurate theoretical data, especially when considering effects like intramolecular dispersion and solvation. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Influence of Substituents |

| C-N (amino) bond length | ~1.37 Å | Shortened due to resonance with the ring and nitro group. |

| C-N (nitro) bond length | ~1.48 Å | Influenced by electronic push-pull with the amino group. |

| C-Br bond length | ~1.90 Å | Standard for bromoarenes. |

| C-O (methoxy) bond length | ~1.36 Å | Typical for aryl ethers. |

| N-H···O (intramolecular) | ~2.0 - 2.2 Å | Indicates a moderate hydrogen bond. |

| Dihedral Angle (C-C-N-H) | ~0-10° | Slight puckering due to steric hindrance. |

Note: These values are illustrative and based on typical DFT results for similar molecules.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, with some contribution from the methoxy group. The electron-donating nature of the amino and methoxy groups increases the energy of the HOMO. Conversely, the electron-withdrawing nitro group will significantly lower the energy of the LUMO, which is expected to be concentrated around the nitro group and the carbon atoms of the aromatic ring.

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In substituted nitroanilines, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups leads to a reduced energy gap, suggesting a molecule that can participate in a variety of chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.0 to -5.5 eV | Indicates moderate nucleophilicity, centered on the amino group and ring. |

| LUMO Energy | -2.5 to -2.0 eV | Indicates significant electrophilicity, centered on the nitro group. |

| HOMO-LUMO Gap | 3.0 to 3.5 eV | Suggests a chemically reactive molecule. |

Note: These energy values are typical for substituted nitroanilines and can be calculated using DFT methods.

Reaction Mechanism Investigations and Transition State Analysis of Transformations Involving this compound

Computational chemistry can be used to model the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. researchgate.net

For instance, in electrophilic aromatic substitution reactions, the methoxy and amino groups are activating and ortho-, para-directing, while the nitro and bromo groups are deactivating. The positions open for substitution are sterically hindered. Computational analysis can predict the most likely site of substitution by calculating the activation energies for attack at each possible position.

Similarly, for nucleophilic substitution reactions, such as the displacement of the bromo group, computational modeling can elucidate the reaction mechanism, whether it proceeds through an SNAr (addition-elimination) or another pathway. The high electron deficiency of the ring, enhanced by the nitro group, would facilitate such reactions. Transition state analysis would involve identifying the structure and energy of the highest point on the reaction coordinate, which determines the reaction rate. DFT calculations are a common tool for investigating such reaction mechanisms and have been successfully applied to understand reactions of substituted anilines. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions of the Compound

This compound can exist in different spatial orientations, or conformations, due to the rotation around single bonds, particularly the C-O bond of the methoxy group and the C-N bond of the amino group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For the methoxy group, different orientations relative to the nitro and bromo substituents would have different energies. Computational studies on methoxy-substituted anilines have explored the relative energies of different conformers. umn.edu The planarity of the molecule is largely enforced by the intramolecular hydrogen bond between the amino and nitro groups.

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the crystal structure. The amino group can act as a hydrogen bond donor, while the nitro and methoxy groups can act as hydrogen bond acceptors. Molecular orbital calculations on aggregates of similar molecules, like m- and p-nitroaniline, have been used to study these intermolecular forces. capes.gov.br

Predictive Modeling of Reaction Outcomes and Selectivity in Derivatization Reactions

Predictive modeling uses computational methods to forecast the products and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. For the derivatization of this compound, this could involve predicting the outcome of reactions such as acylation, alkylation, or diazotization of the amino group, or nucleophilic substitution of the bromo group.

For example, in a reaction with multiple potential sites for attack, computational models can predict the most favorable outcome by comparing the activation energies of the competing reaction pathways. This is particularly useful in complex molecules where steric and electronic effects can be difficult to predict intuitively. Studies on the derivatization of anilines for various applications often employ computational modeling to understand and predict reaction outcomes. mdpi.comnih.gov For instance, computational analyses have provided insights into the regioselectivity of amination reactions on substituted anisidines. nih.gov

Q & A

Q. What are the critical considerations for synthesizing 5-Bromo-3-methoxy-2-nitroaniline with high purity?

- Methodological Answer : Synthesis typically involves bromination and nitration of 3-methoxyaniline derivatives. Key steps include:

- Temperature control : Maintain reaction temperatures below 10°C during bromination to avoid side reactions (e.g., di-bromination).

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetic acid) to enhance nitro-group regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization in methanol to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer :

- Storage conditions : Store at 0–6°C in amber vials to prevent photodegradation of the nitro and bromo groups. Methanol is a suitable solvent for stock solutions due to its low reactivity with aromatic amines .

- Stability testing : Conduct periodic FTIR analysis (4000–400 cm⁻¹ range) to monitor degradation (e.g., loss of NO₂ peaks at ~1520 cm⁻¹).

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : Deuterated DMSO may cause signal splitting due to hydrogen bonding with the amine group. Use CDCl₃ for sharper singlet peaks.

- Tautomerism : The nitro group can induce keto-enol tautomerism in polar solvents. Perform variable-temperature NMR (25–60°C) to identify dynamic equilibria .

- Reference standards : Cross-validate with high-purity analogs (e.g., 2-Bromo-4-nitroaniline) to assign peaks accurately .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electron density and predict sites for substitution (e.g., bromine vs. methoxy group directing effects).

- Hammett parameters : Calculate σ values for substituents to quantify their electron-withdrawing/donating effects. For example, the nitro group (σₚ = +1.27) dominates over methoxy (σₚ = -0.12), directing incoming electrophiles to the para position relative to bromine.

Q. How should researchers design experiments to analyze the compound’s potential as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Reaction screening : Test coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ catalyst and aryl boronic acids. Monitor regioselectivity via LC-MS.

- Mechanistic probes : Introduce isotopically labeled reagents (e.g., D₂O) to track hydrogen transfer pathways during ring closure.

- Byproduct analysis : Use GC-MS to identify side products (e.g., demethylation of methoxy groups under acidic conditions) .

Data Contradiction Analysis

Q. How to address discrepancies in UV-Vis spectra of this compound across different pH conditions?

- Methodological Answer :

- pH-dependent studies : Prepare buffered solutions (pH 2–12) and record spectra (200–800 nm). Nitro groups exhibit bathochromic shifts above pH 10 due to deprotonation.

- Quantum yield calculations : Compare experimental λₘₐₓ with ZINDO/simulated spectra to distinguish electronic transitions (π→π* vs. n→π*) .

- Error mitigation : Ensure consistent sample preparation (e.g., degas solvents to avoid oxygen quenching).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.